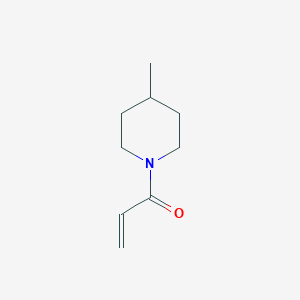
1-(4-Methylpiperidin-1-yl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methylpiperidin-1-yl)prop-2-en-1-one, also known as MDPV, is a synthetic cathinone and a psychoactive drug that has been classified as a Schedule I substance in the United States. It is a potent stimulant that has been found to induce euphoria, heightened alertness, and increased energy levels. MDPV has been the subject of scientific research due to its potential therapeutic applications and its role in the development of new medications.
Aplicaciones Científicas De Investigación
Synthesis and Medical Imaging Applications
- Synthesis for Acetylcholinesterase Activity Measurement : 1-(4-Methylpiperidin-1-yl)prop-2-en-1-one derivatives, specifically 1-[11C]methylpiperidin-4-yl propionate ([11C]PMP), have been synthesized for in vivo measurements of acetylcholinesterase (AChE) activity. This is significant for clinical studies of AChE in the human brain, particularly using positron emission tomography (PET) (Snyder et al., 1998).
Chemical Synthesis and Analysis
One-Pot Synthesis of Enaminones : Enaminones based on 1-(4-Methylpiperidin-1-yl)prop-2-en-1-one have been synthesized, showing advancements in chemical synthesis techniques. These compounds have applications in various fields of chemistry and pharmaceuticals (Barakat et al., 2020).
Antibacterial Applications : Certain derivatives, such as 5-substituted-1,3,4-oxadiazol-2-yl 4-(4-methylpiperidin-1-ylsulfonyl)benzyl sulfides, exhibit valuable antibacterial properties. These findings have implications for the development of new antibacterial agents (Aziz‐ur‐Rehman et al., 2017).
Synthesis of Chiral Ligands : The compound has been used to create novel chiral ligands, like [(2S,4R)-1-cyclohexyl-4-methylpiperidin-2-yl]methanol, which are crucial in asymmetric synthesis and catalysis (Alvarez-Ibarra et al., 2010).
Advanced Material Development
- Electrochemical and Chemiluminescence Studies : Derivatives of 1-(4-Methylpiperidin-1-yl)prop-2-en-1-one have been studied for their electrochemical behavior and electrogenerated chemiluminescence (ECL), indicating potential applications in material sciences and sensor technology (Gobetto et al., 2006).
Antitumor Activity
- Antimicrobial and Antitumor Properties : Some 4-methylpiperidin-1-yl derivatives exhibit antimicrobial and antitumor activities, making them candidates for further exploration in pharmacological research (Zhou et al., 2021).
Mecanismo De Acción
Target of Action
The primary targets of 1-(4-Methylpiperidin-1-yl)prop-2-en-1-one are VEGFR-2 and P-gp . VEGFR-2 is a receptor for vascular endothelial growth factor (VEGF), which plays a crucial role in angiogenesis, the formation of blood vessels from pre-existing vasculature. P-gp, or P-glycoprotein, is a protein that pumps foreign substances out of cells and plays a significant role in multidrug resistance in cancer treatment .
Mode of Action
1-(4-Methylpiperidin-1-yl)prop-2-en-1-one: interacts with its targets by inhibiting their function . It hinders the phosphorylation of VEGFR-2, PI3K, and Akt proteins in HeLa cells, thereby suppressing the activation of these proteins . This inhibition leads to a decrease in cell proliferation and induces early and late apoptosis .
Biochemical Pathways
The compound affects the VEGF signaling pathway, which is crucial for angiogenesis . By inhibiting VEGFR-2, it disrupts the downstream effects of this pathway, leading to reduced cell proliferation and increased apoptosis . It also affects the drug efflux pathway by inhibiting P-gp, thereby potentially reversing multidrug resistance .
Pharmacokinetics
The ADME properties of 1-(4-Methylpiperidin-1-yl)prop-2-en-1-one Its ability to inhibit p-gp suggests that it may affect the absorption and distribution of other drugs by altering their efflux from cells .
Result of Action
The molecular and cellular effects of 1-(4-Methylpiperidin-1-yl)prop-2-en-1-one include significant anti-proliferative activity against HeLa and SiHa cervical cancer cells . It also induces early and late apoptosis in a concentration-dependent manner . Furthermore, it significantly reduces the invasion and migration of HeLa cells .
Action Environment
Propiedades
IUPAC Name |
1-(4-methylpiperidin-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c1-3-9(11)10-6-4-8(2)5-7-10/h3,8H,1,4-7H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYXFGMKDVJIBRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylpiperidin-1-yl)prop-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chloro-4-methylphenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2575133.png)
![4-{[1-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]methyl}-N-(3-methoxypropyl)benzamide](/img/no-structure.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2575135.png)
![N-[(2S)-bicyclo[2.2.1]heptan-2-yl]acetamide](/img/structure/B2575137.png)
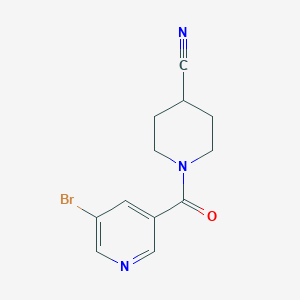

![N-(3-cyanophenyl)-2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)acetamide](/img/structure/B2575142.png)
![(Z)-1-(3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-phenylprop-2-en-1-one](/img/structure/B2575145.png)
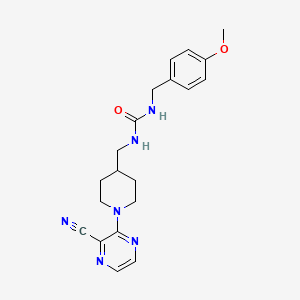
![3-[(4-Chlorophenyl)methylsulfanyl]-6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2575148.png)
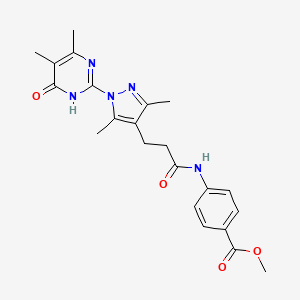
![2-(4-chlorophenyl)-5-ethoxy-4-{[3-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2575151.png)
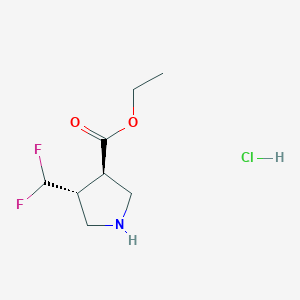
![(E)-2-(1,3-benzothiazol-2-yl)-3-(6-chloro-1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)prop-2-enenitrile](/img/structure/B2575156.png)